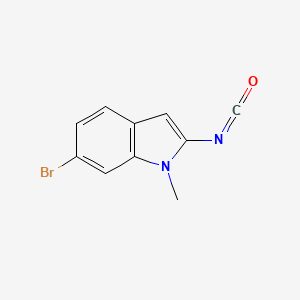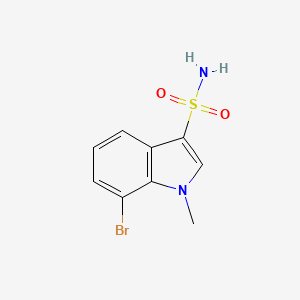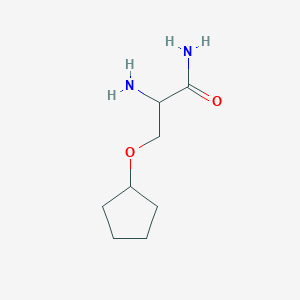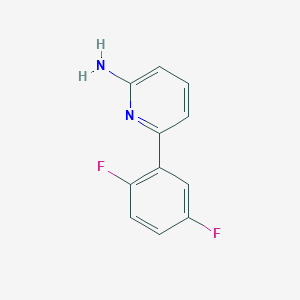
(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride is a chemical compound with the molecular formula C6H9ClO3S. It is a derivative of methanesulfonyl chloride, featuring a cyclobutyl ring with a ketone group and a methyl substituent. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride typically involves the reaction of methanesulfonyl chloride with a suitable cyclobutyl precursor. One common method is the chlorination of methanesulfonic acid with thionyl chloride or phosgene . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods involve the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
化学反応の分析
Types of Reactions
(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form methanesulfonate esters.
Reduction Reactions: The ketone group can be reduced to an alcohol under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.
Major Products
Methanesulfonate Esters: Formed from substitution reactions with alcohols.
Alcohols: Resulting from the reduction of the ketone group.
Sulfonic Acids: Produced through oxidation reactions.
科学的研究の応用
(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
作用機序
The mechanism of action of (1-Methyl-3-oxocyclobutyl)methanesulfonylchloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of methanesulfonate esters. This reactivity is exploited in various chemical transformations, including the synthesis of complex organic molecules .
類似化合物との比較
Similar Compounds
Methanesulfonyl Chloride: A simpler analog without the cyclobutyl ring.
(3-Oxocyclobutyl)methanesulfonyl Chloride: Similar structure but without the methyl group.
(1-Methyl-3-oxo-cyclobutyl)carbamic Acid tert-Butyl Ester: A related compound with a carbamate group instead of the sulfonyl chloride.
Uniqueness
(1-Methyl-3-oxocyclobutyl)methanesulfonylchloride is unique due to the presence of both a cyclobutyl ring and a methanesulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis.
特性
分子式 |
C6H9ClO3S |
|---|---|
分子量 |
196.65 g/mol |
IUPAC名 |
(1-methyl-3-oxocyclobutyl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClO3S/c1-6(2-5(8)3-6)4-11(7,9)10/h2-4H2,1H3 |
InChIキー |
VHZAIWSHEPOQJX-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C1)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13567563.png)
![Ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13567577.png)


![6-Hydroxy-1-azaspiro[3.3]heptan-2-one](/img/structure/B13567592.png)



aminehydrochloride](/img/structure/B13567618.png)




